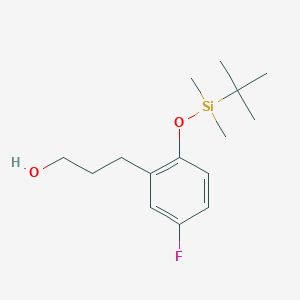
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C14H23FO2Si. It is a derivative of phenylpropanol, where the phenyl ring is substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material, 3-(2-hydroxy-5-fluorophenyl)propan-1-ol, is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Fluorination: The fluorination of the phenyl ring can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products Formed
Oxidation: 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propanal
Reduction: this compound
Substitution: 3-(2-hydroxy-5-fluorophenyl)propan-1-ol
Scientific Research Applications
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and fluorine groups.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol involves its reactivity towards various chemical reagents. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other positions of the molecule. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-ol: Lacks the fluorine substitution on the phenyl ring.
3-(2-Hydroxy-5-fluorophenyl)propan-1-ol: Lacks the TBDMS protecting group.
3-(tert-Butyldimethylsilyloxy)-1-bromopropane: Contains a bromine atom instead of a hydroxyl group.
Uniqueness
3-(2-((tert-Butyldimethylsilyl)oxy)-5-fluorophenyl)propan-1-ol is unique due to the presence of both the TBDMS protecting group and the fluorine atom on the phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H25FO2Si |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C15H25FO2Si/c1-15(2,3)19(4,5)18-14-9-8-13(16)11-12(14)7-6-10-17/h8-9,11,17H,6-7,10H2,1-5H3 |
InChI Key |
IXHFBFUIKJCAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


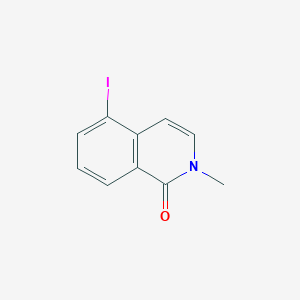
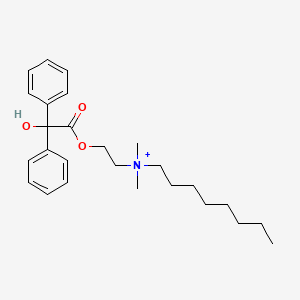
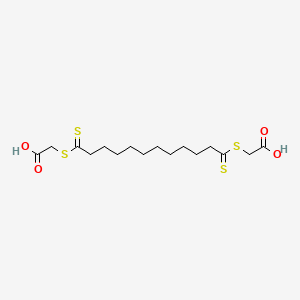
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
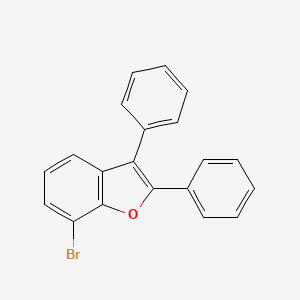
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
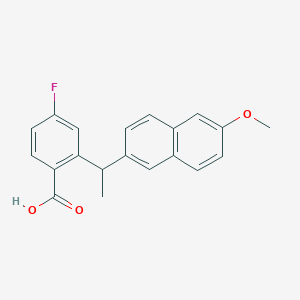
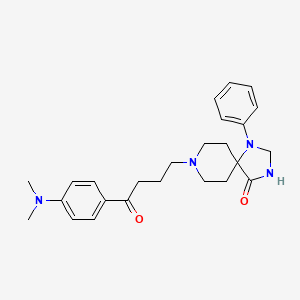
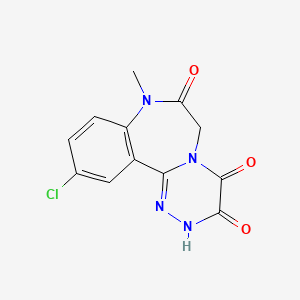
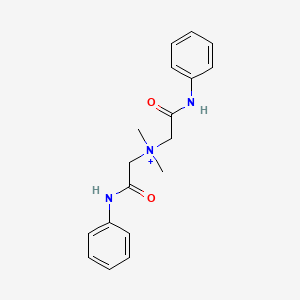

![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
